molecular formula C6H9FO3 B13906829 3-(1-Fluoroethyl)oxetane-3-carboxylic acid

3-(1-Fluoroethyl)oxetane-3-carboxylic acid

Cat. No.: B13906829
M. Wt: 148.13 g/mol
InChI Key: OEZYNBJDLXTIIE-UHFFFAOYSA-N
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Description

3-(1-Fluoroethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C6H9FO3 It is characterized by the presence of an oxetane ring, a carboxylic acid group, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a diol with a suitable leaving group under basic conditions to form the oxetane ring.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through nucleophilic substitution reactions. For example, an alkyl halide containing a fluoroethyl group can react with the oxetane ring under suitable conditions to form the desired compound.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1-Fluoroethyl)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction may produce oxetane alcohols.

Scientific Research Applications

3-(1-Fluoroethyl)oxetane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can provide stability and rigidity to the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Chloroethyl)oxetane-3-carboxylic acid
  • 3-(1-Bromoethyl)oxetane-3-carboxylic acid
  • 3-(1-Methyl)oxetane-3-carboxylic acid

Uniqueness

3-(1-Fluoroethyl)oxetane-3-carboxylic acid is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and methyl analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

3-(1-fluoroethyl)oxetane-3-carboxylic acid

InChI

InChI=1S/C6H9FO3/c1-4(7)6(5(8)9)2-10-3-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

OEZYNBJDLXTIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)C(=O)O)F

Origin of Product

United States

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